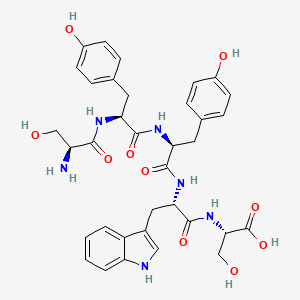
L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine: is a peptide composed of five amino acids: L-serine, L-tyrosine, L-tyrosine, L-tryptophan, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, L-tryptophan, and L-serine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Aplicaciones Científicas De Investigación
L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its role in signaling pathways and potential as a drug candidate.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-serine: Similar in structure but with an isoleucine residue instead of a second tyrosine.
Triptorelin: A decapeptide with a similar sequence but additional amino acids, used as a gonadotropin-releasing hormone agonist.
Semaglutide: A polypeptide with a different sequence but similar peptide bond structure, used for the treatment of type 2 diabetes.
Uniqueness
L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine is unique due to its specific sequence and the presence of two tyrosine residues, which may confer distinct biological activities compared to other peptides.
Propiedades
Número CAS |
191483-08-6 |
|---|---|
Fórmula molecular |
C35H40N6O10 |
Peso molecular |
704.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H40N6O10/c36-25(17-42)31(46)38-27(13-19-5-9-22(44)10-6-19)32(47)39-28(14-20-7-11-23(45)12-8-20)33(48)40-29(34(49)41-30(18-43)35(50)51)15-21-16-37-26-4-2-1-3-24(21)26/h1-12,16,25,27-30,37,42-45H,13-15,17-18,36H2,(H,38,46)(H,39,47)(H,40,48)(H,41,49)(H,50,51)/t25-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
OWFMVKGBSVBHBR-BJNPORTCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


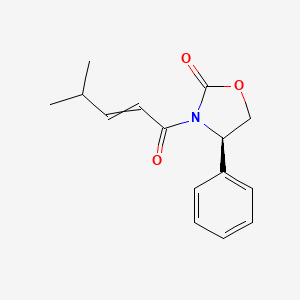
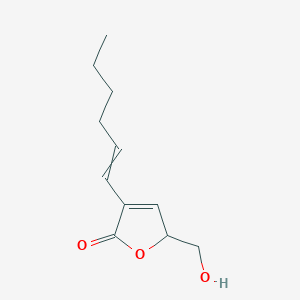
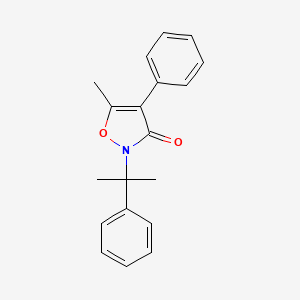
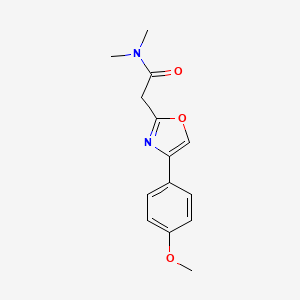

![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
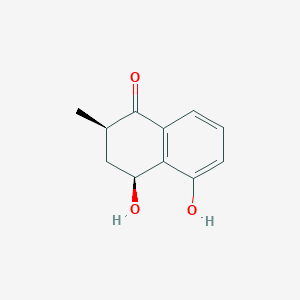
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
